molecular formula C6H5BrN2O3 B3028111 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one CAS No. 16098-21-8

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B3028111
CAS No.: 16098-21-8
M. Wt: 233.02
InChI Key: TVMGAVXSPUAAJH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Related Compounds : 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate in small molecule anticancer drugs, is synthesized through a process starting from a related compound, 2-chloro-5-nitropyridine (Zhang, Lai, Feng, & Xu, 2019).
  • Large Scale Oxidation Processes : Studies on 5-Bromo-2-nitropyridine, prepared from the corresponding amine via hydrogen peroxide oxidation, address challenges in large-scale production, including safety and reproducibility (Agosti, Bertolini, Bruno, Lautz, Glarner, & Deichtmann, 2017).
  • Improving Drug Solubility : Research on the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, explores methods like ultrasound irradiation to form amine salts, enhancing solubility (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
  • Vibrational Spectroscopy and Crystal Structure : Studies on compounds like 2-Bromo-4-nitropyridine N-oxide provide insights into their crystal structure and vibrational spectra, aiding in understanding their chemical properties (Hanuza, Michalski, Ma̧czka, Waśkowska, Talik, & Maas, 2002).
  • Reactions of Nucleophilic Reagents : The reactions of 3-bromo-4-nitro-2-R1-6-R2-5-X-pyridine N-oxides with various reagents demonstrate the interplay of electronic and steric effects, important for developing new synthetic pathways (MatsumuraEizo & ArigaMasahiro, 2006).

Spectroscopic and Computational Studies

Chemical Transformations and Molecular Interactions

  • Synthesis of Isoxazolones and Imidazopyridines : The reaction of nitropyridines with triethylamine to form isoxazolones and imidazopyridines illustrates their versatility in synthetic chemistry (Khalafy, Setamdideh, & Dilmaghani, 2002).
  • Solvent Effect on Complexation : Studies on complexes of related compounds with zinc(II) ions and the effect of solvents on this complexation process shed light on their chemical behavior (Tavman, 2006).

Properties

IUPAC Name

3-bromo-1-methyl-5-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMGAVXSPUAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273294
Record name 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16098-21-8
Record name 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16098-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-5-nitro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing 0.55 g (3.57 mmol) of 1-methyl-5-nitropyridin-2(1H)-one in 10 ml of N,N-dimethylformamide under a nitrogen atm. was added 0.76 g (4.27 mmol) of N-bromosuccinimide. The reaction was allowed to stir at 25° C. overnight. The reaction was diluted with dichloromethane and washed with water. The organic phase was dried over magnesium sulfate. Filtration, removal of solvent and purification of the residue via biotage eluting with 70% ethyl acetate/hexanes gave 0.60 g (72.15%) of product as a white solid.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72.15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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